BenchChemオンラインストアへようこそ!

Mibolerone

Androgen Receptor Binding Receptor Pharmacology Prostate Cancer Research

Mibolerone is the premier synthetic androgen for research demanding superior AR binding affinity (Kd=1.5 nM) and cross-reactivity with the progesterone receptor (Kd=5.9 nM). Its enhanced metabolic stability ensures consistent, reproducible results in radioligand binding assays and receptor crosstalk studies, outperforming standard ligands like R1881. Ideal for high-throughput screening and in vivo oral studies, this tool compound offers a unique pharmacological profile that is not interchangeable with generic androgens. Verify regulatory compliance; a DEA Schedule III license is required for procurement.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 3704-09-4
Cat. No. B1677122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMibolerone
CAS3704-09-4
Synonyms17,17-dimethyl-19-nortestosterone
Matenon
mibolerone
mobilerone
U-10,997
U-10997
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O
InChIInChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1
InChIKeyPTQMMNYJKCSPET-OMHQDGTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mibolerone (CAS 3704-09-4): High-Affinity Synthetic Androgen for Androgen Receptor (AR) and Progesterone Receptor (PR) Research Applications


Mibolerone, chemically designated as 7α,17α-dimethyl-19-nortestosterone, is a synthetic, orally active, anabolic-androgenic steroid (AAS) characterized by its potent agonist activity at both the androgen receptor (AR) and the progesterone receptor (PR) [1]. Distinguished by its exceptionally high binding affinity for the human AR (Kd = 1.5 nM) [2] and significant, albeit lower, affinity for the PR (Kd = 5.9 nM) [3], mibolerone has been primarily utilized as a radioligand in steroid receptor binding assays [4] and was historically marketed as a veterinary contraceptive for estrus prevention in canines [5]. Its structural modifications confer enhanced metabolic stability and a distinct pharmacological profile that differentiates it from endogenous androgens and other synthetic AAS, making it a valuable tool compound for investigating ligand-receptor interactions.

Why Mibolerone Cannot Be Substituted with Other Androgens: Unique Binding Profile and Metabolic Stability Dictate Experimental Outcomes


Generic substitution of mibolerone with other synthetic androgens or endogenous ligands is scientifically invalid due to its unique combination of receptor binding characteristics and metabolic stability. While compounds like testosterone, dihydrotestosterone (DHT), nandrolone, and trenbolone also target the AR, their binding affinities, selectivity profiles, and susceptibility to enzymatic degradation differ substantially [1]. Mibolerone demonstrates a higher affinity for the AR (Kd = 1.5 nM) than the commonly used radioligand metribolone (R1881, Kd = 2.3 nM) [2] and exhibits greater resistance to metabolism in prostate cytosol at physiological temperatures [3]. Furthermore, its significant binding to the progesterone receptor (PR, Kd = 5.9 nM) [4] introduces a level of cross-reactivity not observed with more selective AR ligands, requiring specific experimental controls (e.g., triamcinolone acetonide) that are unnecessary for other androgens [5]. These quantitative differences in receptor engagement and metabolic fate mean that substituting mibolerone with a seemingly similar androgen will yield non-equivalent experimental data, particularly in receptor binding assays and functional studies.

Quantitative Comparative Evidence for Mibolerone (CAS 3704-09-4): Direct Head-to-Head Data Against Key Androgen Receptor Ligands


Superior Androgen Receptor Binding Affinity of Mibolerone vs. Metribolone (R1881) in Human Prostate Tissue

Mibolerone binds to the human androgen receptor (AR) with a higher affinity than the widely used synthetic androgen and radioligand metribolone (R1881). This was determined in a direct comparison using human benign hyperplastic prostate cytosol [1]. This enhanced affinity makes mibolerone a more sensitive ligand for detecting and quantifying AR in various tissues, potentially offering a lower limit of detection in receptor binding assays.

Androgen Receptor Binding Receptor Pharmacology Prostate Cancer Research

Enhanced In Vivo Oral Potency of Mibolerone Compared to Testosterone: Anabolic and Androgenic Differentiation

When administered orally, mibolerone demonstrates substantially higher potency than testosterone in classic bioassays. It is reported to be approximately 5 times more potent as an anabolic agent and 2.5 times more potent as an androgenic agent compared to testosterone [1]. This differential potency ratio (anabolic:androgenic) highlights that mibolerone is not a simple substitute for testosterone but a compound with a distinct pharmacodynamic profile, particularly relevant for studies focused on tissue-selective androgen action or where oral bioavailability is a key consideration.

Anabolic-Androgenic Steroid In Vivo Potency Comparative Pharmacology

Minimal Binding to Sex Hormone-Binding Globulin (SHBG) Distinguishes Mibolerone from Endogenous Androgens

Mibolerone exhibits a very low affinity for human sex steroid-binding protein (hSHBG), with a reported inhibition constant (Ki) of 540 nM [1]. This is in stark contrast to endogenous androgens like testosterone and dihydrotestosterone (DHT), which bind with high affinity to SHBG. For instance, the relative binding affinity (RBA) of DHT for SHBG is several orders of magnitude higher [2]. This low SHBG binding is a critical advantage in in vitro assays, as it ensures that a greater fraction of the compound remains unbound and available to interact with the target androgen receptor, reducing the confounding variable of protein sequestration that is inherent to the use of natural androgens.

SHBG Binding Steroid Bioavailability Receptor Binding Assay

Greater Metabolic Stability of Mibolerone Compared to Metribolone (R1881) in Prostate Cytosol

In a direct comparison, mibolerone demonstrated superior resistance to metabolism compared to metribolone (R1881) when incubated in human prostate cytosol at elevated temperatures (30°C) for extended periods [1]. This increased stability ensures that a higher concentration of intact, active ligand is maintained throughout the duration of an experiment. In contrast, R1881 was found to be more susceptible to degradation under these conditions. This property is essential for long-term cell culture experiments, equilibrium dialysis, or any assay where the ligand must remain stable over hours or days to obtain accurate and reproducible results.

Metabolic Stability Receptor Binding Assay Compound Integrity

High-Affinity Binding to the Progesterone Receptor (PR): A Key Differentiator from Pure Androgen Receptor Ligands

Unlike many other potent synthetic androgens that are highly selective for the AR, mibolerone also binds with high affinity to the progesterone receptor (PR). The Kd for PR in human prostate cytosol is 5.9 nM, and in rabbit uterus, it is even higher at 1.1 nM [1]. This significant PR affinity is a double-edged sword: it is a source of potential off-target effects in purely androgenic assays, but it also makes mibolerone a unique tool for studying the interplay between AR and PR signaling. In contrast, compounds like metribolone (R1881) or trenbolone have a much lower relative affinity for PR. Therefore, for assays designed to measure pure AR activity, the PR binding of mibolerone necessitates the inclusion of a selective PR blocker like triamcinolone acetonide to ensure signal specificity [2].

Progesterone Receptor Binding Receptor Cross-Reactivity Steroid Receptor Pharmacology

High-Value Application Scenarios for Mibolerone (3704-09-4) Based on Differentiated Evidence


Radioligand for High-Sensitivity Androgen Receptor Binding Assays

Mibolerone is the ligand of choice for developing sensitive and robust radioligand binding assays for the androgen receptor (AR). Its superior affinity (Kd = 1.5 nM) compared to the gold-standard R1881 (Kd = 2.3 nM) [1] and its low binding to SHBG (Ki = 540 nM) [2] result in a higher signal-to-noise ratio and a larger assay window. Its enhanced metabolic stability in tissue cytosols further ensures consistent performance over extended assay durations, reducing inter-assay variability. This combination of properties makes mibolerone particularly well-suited for quantifying AR levels in scarce clinical samples or in tissues with high SHBG content where other ligands may produce ambiguous results.

Differentiating Androgen Receptor (AR) vs. Progesterone Receptor (PR) Activity in Dual-Receptor Systems

Given its high affinity for both AR (Kd = 1.5 nM) and PR (Kd = 5.9 nM) [3], mibolerone serves as a powerful tool compound for dissecting signaling pathways in cells and tissues that co-express both receptors, such as in certain breast and prostate cancers. By using mibolerone in conjunction with a selective PR antagonist (e.g., triamcinolone acetonide), researchers can cleanly isolate the AR-specific component of a biological response. This application leverages the compound's unique cross-reactivity, which would be a limitation in other contexts, as a distinct experimental advantage for studying receptor crosstalk.

In Vivo Model for Studying Oral Androgen Action with Distinct Anabolic/Androgenic Potency

For in vivo studies requiring oral administration of an androgen, mibolerone provides a profile distinct from testosterone. Its 5-fold higher anabolic and 2.5-fold higher androgenic potency [4] allow for the investigation of androgenic effects at lower, more manageable doses. This unique potency ratio can be exploited in preclinical models of muscle wasting or androgen deficiency to study tissue-specific outcomes, providing a pharmacological tool that is not simply a more potent version of testosterone but has a differentiated impact on target organs.

Positive Control in Screening Assays for Androgen Receptor Modulators

Mibolerone's high potency and well-characterized pharmacology make it an ideal positive control in high-throughput screening (HTS) campaigns designed to identify novel AR agonists or antagonists. Its robust signal, stemming from its high AR affinity, provides a reliable benchmark for assay performance and a clear reference point for comparing the efficacy of test compounds. Its metabolic stability is an added advantage in cell-based assays, ensuring that the control signal remains strong and consistent throughout the incubation period, which is critical for the quality control of large screening datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mibolerone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.